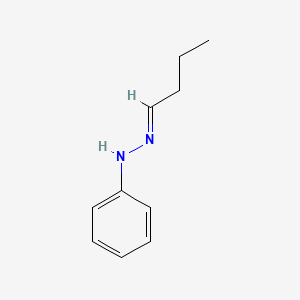
Butyraldehyde, phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyraldehyde, phenylhydrazone: is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol . It is a derivative of butyraldehyde, where the aldehyde group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyraldehyde, phenylhydrazone can be synthesized through the reaction of butyraldehyde with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Butyraldehyde+Phenylhydrazine→Butyraldehyde, phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where butyraldehyde and phenylhydrazine are combined under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Butyraldehyde, phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the phenylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones or other derivatives.
Scientific Research Applications
Butyraldehyde, phenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyraldehyde, phenylhydrazone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products or intermediates that are useful in various chemical and biological processes .
Comparison with Similar Compounds
Butyraldehyde: An aldehyde with the formula CH₃(CH₂)₂CHO.
Phenylhydrazine: An aromatic hydrazine with the formula C₆H₅NHNH₂.
2,4-Dinitrophenylhydrazone: A derivative of phenylhydrazone used in the identification of carbonyl compounds.
Uniqueness: Butyraldehyde, phenylhydrazone is unique due to its specific structure, which combines the properties of both butyraldehyde and phenylhydrazine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
940-54-5 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |
InChI Key |
TVUBYAHAPNBNKY-PKNBQFBNSA-N |
Isomeric SMILES |
CCC/C=N/NC1=CC=CC=C1 |
Canonical SMILES |
CCCC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















